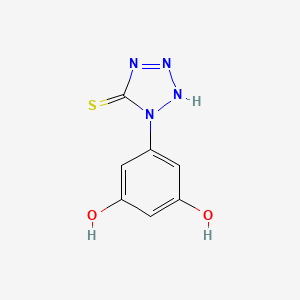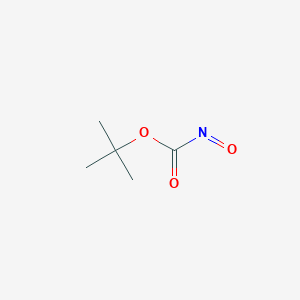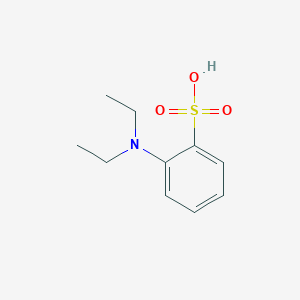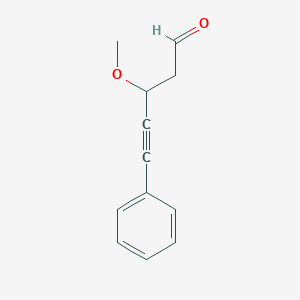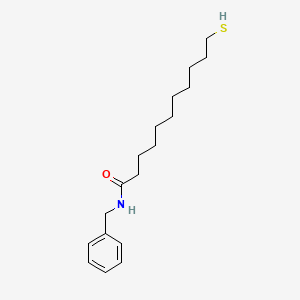![molecular formula C32H48F2O B14280397 3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl CAS No. 138200-10-9](/img/structure/B14280397.png)
3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Difluoro-4-[(6-methyloctyl)oxy]-4’-undecyl-1,1’-biphenyl belongs to the class of organic compounds known as biphenyls and derivatives. It consists of two phenyl rings connected by a single bond. The compound’s unique structure includes fluorine atoms, an octyl group, and an undecyl chain. Biphenyl derivatives find applications in various fields due to their diverse properties.
Preparation Methods
The synthesis of this compound involves several steps:
Friedel-Crafts Alkylation: Start by alkylating biphenyl with 6-methyloctyl chloride using Lewis acid catalysts (such as aluminum chloride). This reaction introduces the octyl group.
Fluorination: Introduce fluorine atoms at the 3 and 3’ positions of the biphenyl ring using a fluorinating agent (e.g., hydrogen fluoride or a fluorinating reagent).
Etherification: Attach the undecyl chain via etherification of the hydroxyl group on the octyl substituent. This step involves reacting the octyl alcohol with undecyl bromide in the presence of a base (such as sodium hydroxide).
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the alkyl chains to corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group in the undecyl chain yields the corresponding alcohol.
Substitution: The fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and potassium permanganate (for oxidation) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Liquid Crystals: Biphenyl derivatives serve as liquid crystal materials in displays and electronic devices due to their mesomorphic properties.
Biological Studies: Researchers explore their interactions with biological membranes and receptors.
Polymer Chemistry: These compounds contribute to the design of functional polymers.
Mechanism of Action
Molecular Targets: The compound may interact with cell membranes, proteins, or enzymes.
Pathways: It could modulate signaling pathways or affect lipid metabolism.
Comparison with Similar Compounds
Similar Compounds: Compare it with other biphenyl derivatives, such as 4,4’-dihexylbiphenyl or 4,4’-diphenylbiphenyl.
Uniqueness: Highlight its specific features, such as the fluorine substitution and the long alkyl chains.
Properties
CAS No. |
138200-10-9 |
|---|---|
Molecular Formula |
C32H48F2O |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2-fluoro-4-[3-fluoro-4-(6-methyloctoxy)phenyl]-1-undecylbenzene |
InChI |
InChI=1S/C32H48F2O/c1-4-6-7-8-9-10-11-12-15-18-27-19-20-28(24-30(27)33)29-21-22-32(31(34)25-29)35-23-16-13-14-17-26(3)5-2/h19-22,24-26H,4-18,23H2,1-3H3 |
InChI Key |
XCKLCCPGTDWBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCCC(C)CC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


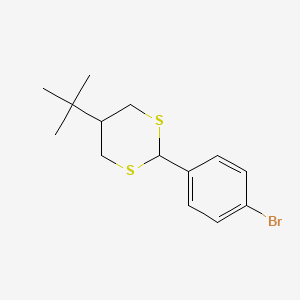

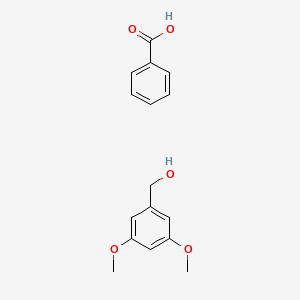
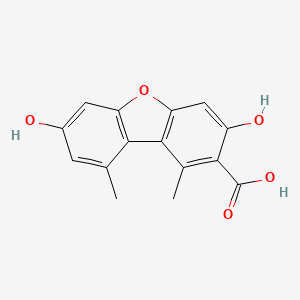
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
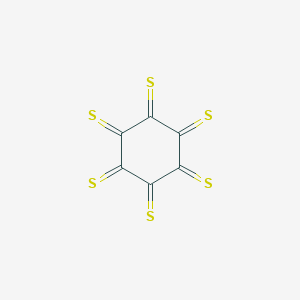

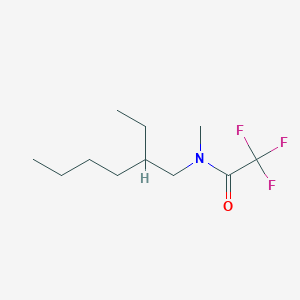
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
